molecular formula C25H50N4O2 B14038503 (2S)-2,6-Diamino-N-((1-tridecanoylpiperidin-2-yl)methyl)hexanamide

(2S)-2,6-Diamino-N-((1-tridecanoylpiperidin-2-yl)methyl)hexanamide

Cat. No.: B14038503
M. Wt: 438.7 g/mol
InChI Key: HXQRGYNEDCHJPJ-WCSIJFPASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NPC-15437 involves multiple steps, starting with the preparation of the piperidine derivative, followed by the coupling with a hexanamide derivative. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with reaction temperatures maintained at ambient or slightly elevated levels .

Industrial Production Methods

Industrial production of NPC-15437 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually supplied as a powder and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

NPC-15437 primarily undergoes substitution reactions due to the presence of amino groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving NPC-15437 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures .

Major Products Formed

The major products formed from the reactions of NPC-15437 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .

Scientific Research Applications

NPC-15437 is extensively used in scientific research due to its ability to inhibit protein kinase C. This makes it a valuable tool for studying the role of protein kinase C in cellular signaling pathways. It has applications in various fields, including:

    Chemistry: Used to study enzyme kinetics and inhibition mechanisms.

    Biology: Helps in understanding cell signaling and regulation.

    Medicine: Investigated for its potential therapeutic effects in diseases involving protein kinase C dysregulation.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

NPC-15437 exerts its effects by selectively inhibiting protein kinase C. It binds to the regulatory domain of the enzyme, preventing its activation by phorbol esters and phosphatidylserine. This inhibition disrupts the downstream signaling pathways mediated by protein kinase C, affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Tamoxifen: Another inhibitor of protein kinase C, but with different binding properties.

    D-sphingosine: Inhibits protein kinase C by interacting with the catalytic domain.

    Ro 32-0432: A selective inhibitor of protein kinase C with a different mechanism of action.

    Chelerythrine: Inhibits protein kinase C by binding to the regulatory domain.

    Rottlerin: Selectively inhibits novel protein kinase C isoforms.

Uniqueness of NPC-15437

NPC-15437 is unique due to its high selectivity for the regulatory domain of protein kinase C. This specificity allows for more precise studies of protein kinase C-mediated signaling pathways, making it a valuable tool in both basic and applied research .

Properties

Molecular Formula

C25H50N4O2

Molecular Weight

438.7 g/mol

IUPAC Name

(2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide

InChI

InChI=1S/C25H50N4O2/c1-2-3-4-5-6-7-8-9-10-11-18-24(30)29-20-15-13-16-22(29)21-28-25(31)23(27)17-12-14-19-26/h22-23H,2-21,26-27H2,1H3,(H,28,31)/t22?,23-/m0/s1

InChI Key

HXQRGYNEDCHJPJ-WCSIJFPASA-N

Isomeric SMILES

CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)[C@H](CCCCN)N

Canonical SMILES

CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)C(CCCCN)N

Origin of Product

United States

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